An In-depth Technical Guide to 1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1,3-thiazol-5-ylmethyl N-phenylcarbamate, a molecule of interest in medicinal chemistry. By dissecting its structural components—the versatile 1,3-thiazole ring and the functionally significant carbamate linkage—we will explore its chemical characteristics, plausible synthetic routes, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a scientifically-grounded perspective on this compound.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 1,3-Thiazol-5-ylmethyl N-phenylcarbamate emerges from the fusion of two such "privileged" structures: the 1,3-thiazole nucleus and the N-phenylcarbamate moiety.
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a key component in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for medicinal chemists.
The carbamate group (-NHCOO-), an amide-ester hybrid, is another critical structural motif in numerous approved therapeutic agents.[4][5][6] Carbamates are valued for their chemical and proteolytic stability, their capacity to permeate cell membranes, and their ability to act as a peptide bond surrogate.[4][5][7] This functional group often plays a crucial role in drug-target interactions or in the modulation of a drug's pharmacokinetic profile.[7][8]
The amalgamation of these two moieties in 1,3-thiazol-5-ylmethyl N-phenylcarbamate suggests a molecule with the potential for unique biological activities, leveraging the therapeutic attributes of both its parent scaffolds.
Chemical Structure and Nomenclature
The chemical structure of 1,3-thiazol-5-ylmethyl N-phenylcarbamate is defined by a central carbamate linkage. The nitrogen atom of the carbamate is substituted with a phenyl group, while the oxygen atom is connected to a 1,3-thiazole ring via a methylene bridge at the 5-position of the thiazole.
Systematic IUPAC Name: 1,3-thiazol-5-ylmethyl N-phenylcarbamate
Chemical Formula: C₁₁H₁₀N₂O₂S
Molecular Weight: 234.28 g/mol
Below is a two-dimensional representation of the chemical structure:
Proposed Synthesis Pathway
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of (1,3-thiazol-5-yl)methanol
This key intermediate can be synthesized from commercially available starting materials, such as ethyl 2-chloro-2-formylacetate and thioformamide, through a variation of the Hantzsch thiazole synthesis.
Step 2: Formation of the Carbamate Linkage
The final step involves the reaction of (1,3-thiazol-5-yl)methanol with phenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, and may be catalyzed by a tertiary amine base like triethylamine.
The overall proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic pathway for 1,3-thiazol-5-ylmethyl N-phenylcarbamate.
Physicochemical and Spectroscopic Properties (Hypothesized)
Based on the chemical structure and the properties of related compounds, we can predict the following physicochemical and spectroscopic characteristics for 1,3-thiazol-5-ylmethyl N-phenylcarbamate. These are theoretical values and would require experimental verification.
| Property | Predicted Value / Characteristic |
| Physical State | Likely a solid at room temperature. |
| Melting Point | Expected to be in the range of 100-200 °C, typical for aromatic carbamates. |
| Solubility | Poorly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and methanol. |
| ¹H NMR Spectroscopy | - Aromatic protons of the phenyl group (δ 7.0-7.5 ppm).- Protons of the thiazole ring (δ ~7.5-9.0 ppm).- Methylene protons (-CH₂-) adjacent to the oxygen (δ ~5.0-5.5 ppm).- NH proton of the carbamate (δ ~6.5-8.0 ppm). |
| ¹³C NMR Spectroscopy | - Carbonyl carbon of the carbamate (δ ~150-160 ppm).- Aromatic carbons of the phenyl and thiazole rings (δ ~110-150 ppm).- Methylene carbon (-CH₂-) (δ ~60-70 ppm). |
| IR Spectroscopy | - N-H stretching of the carbamate (around 3300 cm⁻¹).- C=O stretching of the carbamate (around 1700 cm⁻¹).- C-O stretching (around 1200-1300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 234.05. |
Potential Biological Activities and Therapeutic Applications
Given the well-documented biological activities of both thiazole and carbamate derivatives, 1,3-thiazol-5-ylmethyl N-phenylcarbamate is a promising candidate for various therapeutic applications. The following sections explore its potential biological roles based on the activities of structurally related compounds.
Anticancer Potential
Thiazole derivatives have been extensively investigated as anticancer agents.[3][9] They have been shown to inhibit various targets involved in cancer progression, such as protein kinases and tubulin polymerization.[9][10] The carbamate moiety can also contribute to anticancer activity, and several carbamate-containing drugs are used in oncology.[7][8] Therefore, 1,3-thiazol-5-ylmethyl N-phenylcarbamate could potentially exhibit antiproliferative effects on cancer cells.
Antimicrobial and Antifungal Activity
The thiazole ring is a common feature in many antimicrobial and antifungal agents.[1][2] Thiazole-containing compounds have demonstrated efficacy against a range of bacteria and fungi.[1] The carbamate group can also be found in some antimicrobial drugs. The combination of these two functional groups in 1,3-thiazol-5-ylmethyl N-phenylcarbamate suggests a potential for antimicrobial and antifungal properties.
Anti-inflammatory and Analgesic Properties
Several thiazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.[2][11] These compounds often act by inhibiting enzymes involved in the inflammatory cascade. While the carbamate group is less commonly associated with direct anti-inflammatory effects, its presence can modulate the overall properties of the molecule to enhance its activity or pharmacokinetic profile.
Potential Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-phenylcarbamate would depend on its specific biological target. Based on the activities of related compounds, several potential mechanisms can be hypothesized:
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Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes such as kinases, lipases, or proteases, which are often implicated in various diseases.[12]
-
Receptor Binding: It might bind to specific receptors on the cell surface or within the cell, thereby modulating signaling pathways.
-
Disruption of Cellular Processes: The compound could interfere with essential cellular processes like cell division or metabolism. For example, some thiazole derivatives are known to disrupt microtubule dynamics.[9]
The potential interactions of 1,3-thiazol-5-ylmethyl N-phenylcarbamate within a biological system can be conceptualized as follows:
Caption: Hypothesized mechanism of action and potential therapeutic outcomes.
Experimental Protocols for Characterization and Evaluation
To validate the hypothesized properties and explore the therapeutic potential of 1,3-thiazol-5-ylmethyl N-phenylcarbamate, a series of experimental investigations would be necessary.
Chemical Synthesis and Purification
-
Synthesis: Following the proposed synthetic pathway, synthesize the target compound.
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization.
-
Structure Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
In Vitro Biological Screening
-
Antiproliferative Assay: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays like the MTT or SRB assay to determine its IC₅₀ values.
-
Antimicrobial Susceptibility Testing: Evaluate the compound's activity against various bacterial and fungal strains using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).
-
Anti-inflammatory Assays: Assess the compound's ability to inhibit inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based assays, such as LPS-stimulated macrophages.
Conclusion and Future Directions
1,3-Thiazol-5-ylmethyl N-phenylcarbamate represents a molecule of significant interest at the intersection of thiazole and carbamate chemistry. While specific experimental data for this compound is not yet available, a strong scientific rationale supports its potential as a biologically active agent. The proposed synthetic route is feasible, and the predicted physicochemical properties provide a basis for its characterization.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Elucidating its mechanism of action against specific cellular targets will be crucial for its further development as a potential therapeutic agent. The insights gained from such studies will not only contribute to our understanding of this particular molecule but also to the broader field of medicinal chemistry and the design of novel therapeutics.
References
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297. [Link]
-
Pattan, S. R., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Sci. Pharm., 88(4), 47. [Link]
-
Rosenau, A. A., et al. (2018). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. Journal of Medicinal Chemistry, 61(17), 7747–7761. [Link]
-
Chen, I. J., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(17), 7859–7869. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(7), 868–881. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Reddy, T. S., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694–1702. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18885–18894. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
-
PubChem. (n.d.). 1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate. National Center for Biotechnology Information. [Link]
-
Shridhar, D. R., et al. (1988). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Journal of Medicinal Chemistry, 31(10), 2030-2034. [Link]
-
Gmathi, R. S., et al. (2023). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Drug Delivery and Therapeutics, 13(7), 162-171. [Link]
-
Ayati, A., et al. (2019). A review on progression of thiazole-based compounds as anticancer agents. Journal of Medicinal Chemistry, 19(1), 100288. [Link]
-
Boteanu, S., et al. (2017). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 112-122. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. kuey.net [kuey.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
